(2R,6R)-rel-tert-Butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,6R)-rel-tert-Butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate is a chemical compound with a complex structure that includes a piperidine ring substituted with hydroxymethyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R)-rel-tert-Butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Hydroxymethyl and Dimethyl Groups: The hydroxymethyl and dimethyl groups are introduced through selective functionalization reactions.
tert-Butyl Protection: The carboxylate group is protected using a tert-butyl group to prevent unwanted reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and scalable processes to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(2R,6R)-rel-tert-Butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The piperidine ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
(2R,6R)-rel-tert-Butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,6R)-rel-tert-Butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate: Similar structure but lacks the dimethyl groups.
4-(Hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate: Similar structure but lacks the tert-butyl group.
Uniqueness
This detailed article provides a comprehensive overview of (2R,6R)-rel-tert-Butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl (2R,6R)-4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-9-6-11(8-15)7-10(2)14(9)12(16)17-13(3,4)5/h9-11,15H,6-8H2,1-5H3/t9-,10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEYOBAWLIQOOL-NXEZZACHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(N1C(=O)OC(C)(C)C)C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(C[C@H](N1C(=O)OC(C)(C)C)C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.